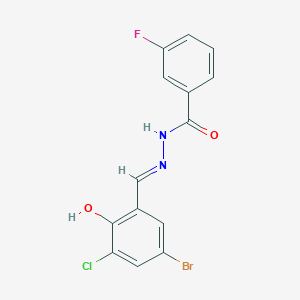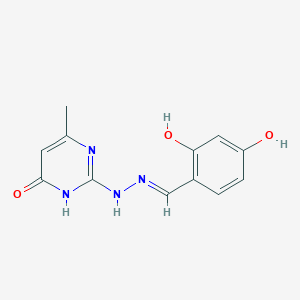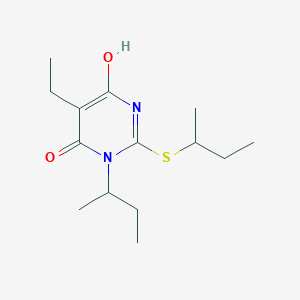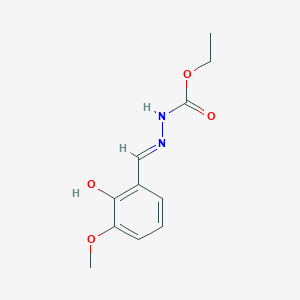![molecular formula C22H20ClN3O3 B3723208 N-(4-Chloro-2-methylphenyl)-3-{N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B3723208.png)
N-(4-Chloro-2-methylphenyl)-3-{N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}propanamide
概要
説明
N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorinated aromatic ring, a naphthalene moiety, and a hydrazinecarbonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}propanamide typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-hydroxynaphthaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Acylation reaction: The hydrazone intermediate is then reacted with 4-chloro-2-methylphenylacetic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of naphthoquinone or naphthalene carboxylic acid.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-Chloro-2-methylphenyl)-3-{N’-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}propanamide is unique due to its combination of a chlorinated aromatic ring, a naphthalene moiety, and a hydrazinecarbonyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-14-12-16(23)7-8-19(14)25-21(28)10-11-22(29)26-24-13-18-17-5-3-2-4-15(17)6-9-20(18)27/h2-9,12-13,27H,10-11H2,1H3,(H,25,28)(H,26,29)/b24-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYWRNMCMGZUEM-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-4-[(E)-C-methyl-N-[[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]amino]carbonimidoyl]phenol](/img/structure/B3723130.png)

![2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3723146.png)
![2-[(2E)-2-[1-(4-butylphenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3723151.png)
![4-bromobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3723165.png)



![2-hydroxy-5-[5-[(Z)-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3723180.png)
![2-[(E)-[(E)-(5-nitrofuran-2-yl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B3723182.png)
![2-hydroxybenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3723196.png)
![N'-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-N-(2-methylphenyl)butanediamide](/img/structure/B3723214.png)
![ethyl (E)-2-[[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]diazenyl]-3-hydroxybut-2-enoate](/img/structure/B3723229.png)
